Cyclic-hpmpc

Catalog No.
S603983
CAS No.
127757-45-3
M.F
C8H12N3O5P
M. Wt
261.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclic-hpmpc

CAS Number

127757-45-3

Product Name

Cyclic-hpmpc

IUPAC Name

4-amino-1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one

Molecular Formula

C8H12N3O5P

Molecular Weight

261.17 g/mol

InChI

InChI=1S/C8H12N3O5P/c9-7-1-2-11(8(12)10-7)3-6-4-16-17(13,14)5-15-6/h1-2,6H,3-5H2,(H,13,14)(H2,9,10,12)/t6-/m0/s1

InChI Key

YXQUGSXUDFTPLL-LURJTMIESA-N

SMILES

C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Synonyms

1-(((S)-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC), 1-((-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC), 1-((2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine, 2-HO-DOPM cHPMPC, cHPMPC, cyclic HPMPC, cyclic-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine, cyclic-HPMPC

Canonical SMILES

C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Isomeric SMILES

C1[C@@H](OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Description

The exact mass of the compound Cyclic-hpmpc is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclic-hpmpc, also known as cyclic 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine, is a cyclic nucleoside phosphonate that exhibits significant antiviral properties. It is a derivative of the acyclic nucleoside phosphonate, specifically designed to enhance bioavailability and therapeutic efficacy against viral infections. The cyclic structure allows for improved stability and cellular uptake compared to its acyclic counterparts, making it a promising candidate in antiviral drug development .

, including:

  • Dehydrative Intramolecular Cyclization: This process typically yields cyclic-hpmpc with high purity and efficiency. The reaction can be monitored using phosphorus-31 nuclear magnetic resonance spectroscopy .
  • Substitution Reactions: Cyclic-hpmpc can participate in substitution reactions where functional groups can be modified to enhance its pharmacological properties.
  • Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, which are essential for its metabolic activation in biological systems.

Cyclic-hpmpc is recognized for its potent antiviral activity. It has shown effectiveness against various viruses, including the vaccinia virus, where it significantly increased arterial oxygen saturation levels in infected mice. This compound's mechanism of action involves inhibition of viral DNA synthesis, similar to other nucleoside analogs, thereby disrupting the viral replication cycle . Its unique cyclic structure contributes to its enhanced stability and efficacy compared to linear analogs.

The synthesis of cyclic-hpmpc can be achieved through several methods:

  • Dehydrative Cyclization: This method involves the reaction of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine with dicyclohexylcarbodiimide in a controlled environment, yielding cyclic-hpmpc with high yield and purity .
  • One-Pot Reactions: Recent advancements have allowed for the concurrent conversion of acyclic precursors to cyclic forms in a single reaction vessel, streamlining the synthesis process and reducing by-products .
  • Modification of Functional Groups: Further modifications can be made post-synthesis to enhance biological activity or alter pharmacokinetic properties .

Cyclic-hpmpc is primarily utilized as an antiviral agent. Its applications include:

  • Therapeutic Use: Targeting viral infections, particularly those resistant to conventional therapies.
  • Research Tool: Used in studies investigating viral mechanisms and potential treatments for viral diseases.
  • Prodrug Development: As a precursor for more complex antiviral compounds that may offer improved efficacy or reduced side effects .

Studies on cyclic-hpmpc have focused on its interactions with various biological systems:

  • Metabolism Studies: Research indicates that cyclic-hpmpc is metabolized into active forms within the body, contributing to its antiviral effects.
  • Synergistic Effects: Investigations into combining cyclic-hpmpc with other antiviral agents have shown potential for enhanced therapeutic outcomes against resistant viral strains .

Cyclic-hpmpc shares structural and functional similarities with several other compounds in the nucleoside phosphonate class. Here are some notable comparisons:

Compound NameStructure TypeAntiviral ActivityUnique Features
Adefovir (PMEA)AcyclicBroad-spectrumPrimarily used for hepatitis B
Cidofovir (HPMPC)AcyclicBroad-spectrumRequires activation; nephrotoxic
TenofovirAcyclicHIV treatmentProdrug form; less nephrotoxic
Cyclic CidofovirCyclicBroad-spectrumImproved bioavailability over cidofovir

Cyclic-hpmpc's unique cyclic structure offers advantages in stability and cellular uptake compared to its acyclic counterparts, enhancing its potential as an effective antiviral agent. Its design aims to overcome limitations faced by traditional nucleoside analogs, making it a critical focus in ongoing antiviral research and development efforts .

XLogP3

-2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

261.05145749 g/mol

Monoisotopic Mass

261.05145749 g/mol

Heavy Atom Count

17

UNII

BO8PRP86RH

Other CAS

127757-45-3

Wikipedia

Cyclic-HPMPC

Dates

Modify: 2023-07-17

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